molecular formula C14H30BClN2 B14498698 1-(2-Chlorohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine CAS No. 63011-77-8

1-(2-Chlorohex-1-en-1-yl)-N,N,N',N'-tetraethylboranediamine

Cat. No.: B14498698
CAS No.: 63011-77-8
M. Wt: 272.67 g/mol
InChI Key: NMDRNCSHNMCRJG-UHFFFAOYSA-N
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Description

1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine is a chemical compound known for its unique structure and properties. It contains a boron atom bonded to a complex organic framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine involves several steps. One common method includes the reaction of 2-chlorohex-1-ene with N,N,N’,N’-tetraethylboranediamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-containing oxidized products.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride, resulting in the formation of reduced boron compounds.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and composites, due to its ability to form stable boron-containing structures.

Mechanism of Action

The mechanism by which 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine can be compared with other boron-containing compounds such as:

    1,1-Bis(2-chlorohex-1-en-1-yl)-N,N-diethylboranamine: This compound has a similar structure but differs in the number of ethyl groups attached to the boron atom.

    4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine: Another related compound with a different functional group attached to the hex-1-en-1-yl moiety.

The uniqueness of 1-(2-Chlorohex-1-en-1-yl)-N,N,N’,N’-tetraethylboranediamine lies in its specific arrangement of atoms and the presence of the tetraethylboranediamine moiety, which imparts distinct chemical and physical properties.

Properties

CAS No.

63011-77-8

Molecular Formula

C14H30BClN2

Molecular Weight

272.67 g/mol

IUPAC Name

N-[2-chlorohex-1-enyl(diethylamino)boranyl]-N-ethylethanamine

InChI

InChI=1S/C14H30BClN2/c1-6-11-12-14(16)13-15(17(7-2)8-3)18(9-4)10-5/h13H,6-12H2,1-5H3

InChI Key

NMDRNCSHNMCRJG-UHFFFAOYSA-N

Canonical SMILES

B(C=C(CCCC)Cl)(N(CC)CC)N(CC)CC

Origin of Product

United States

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